2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide
Description
The compound 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide is a pyrimido[5,4-b]indole derivative characterized by a tricyclic core fused with a pyrimidine ring. Key structural features include:
- An 8-methyl substituent on the indole moiety, which may enhance steric stability and metabolic resistance.
- A 4-oxo group in the pyrimidine ring, a common pharmacophore in kinase inhibitors and enzyme modulators.
Properties
IUPAC Name |
2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c1-18-11-12-23-22(13-18)25-26(27(33)30(17-28-25)15-19-7-4-3-5-8-19)31(23)16-24(32)29-20-9-6-10-21(14-20)34-2/h3-14,17H,15-16H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAFEPATXXXYET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC(=CC=C5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole core. Reagents such as benzylamine and methyl isocyanate can be used under controlled conditions to facilitate this cyclization.
Functional Group Modifications: Subsequent steps involve the introduction of the benzyl and methyl groups at specific positions on the pyrimidoindole core. This can be achieved through alkylation reactions using reagents like benzyl bromide and methyl iodide.
Acetamide Formation: The final step involves the acylation of the intermediate compound with 3-(methylthio)phenylacetic acid to form the desired acetamide derivative. This reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, converting it to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like bromine (Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
The compound 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic compound featuring a pyrimidoindole structure, drawing significant interest in medicinal chemistry for its potential biological activities and applications in drug development.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole core. Reagents such as benzylamine and methyl isocyanate can be used under controlled conditions to facilitate this cyclization.
- Functional Group Modifications: Subsequent steps involve the introduction of the benzyl and methyl groups at specific positions on the pyrimidoindole core. This can be achieved through alkylation reactions using reagents like benzyl bromide and methyl iodide.
CDK2 Inhibitors
The compound may act as a CDK2 inhibitor . Research indicates that pyrazole, pyrimidine, and related derivatives demonstrate anticancer effects . Several pyrazolo-pyrimidine derivatives have been synthesized and assessed for their antitumor activities, with some demonstrating potent inhibitory activity against CDK2/cyclin E . Molecular docking studies suggest that these compounds fit well in the active sites of CDK2 and CDK9, suggesting a mechanism for their action against cancer cells .
Mechanism of Action
The mechanism of action of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indole Derivatives
Key Observations
Substituent Effects on Bioactivity: The 3-benzyl group in the target compound may enhance binding to hydrophobic pockets compared to phenyl or methyl groups in analogs . The 8-methyl group (shared with ’s compound) could reduce metabolic oxidation, improving pharmacokinetic stability . Methylthio vs.
Synthetic Approaches :
- Analogs in were synthesized via HATU-mediated coupling and purified via reverse-phase chromatography, suggesting similar methods for the target compound .
- The methylthio group in the target’s side chain may derive from precursors like 3-(methylthio)aniline, as seen in antimalarial compound syntheses .
Biological Implications :
- TLR4-active analogs () exhibit EC50 values in the micromolar range, implying the target compound’s methylthio group could modulate TLR4 affinity or selectivity .
- Antimalarial compounds with methylthio substituents () highlight the pharmacophoric relevance of sulfur-containing groups in parasitic enzyme inhibition .
Table 2: Molecular Properties of Selected Compounds
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